molecular formula C18H14Cl2N2O3S2 B2604531 N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207057-40-6

N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2604531
CAS No.: 1207057-40-6
M. Wt: 441.34
InChI Key: XERLZHXDHRJXIE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 3-chlorophenyl carboxamide moiety and a 4-chlorophenyl-N-methylsulfamoyl substituent at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-22(15-7-5-12(19)6-8-15)27(24,25)16-9-10-26-17(16)18(23)21-14-4-2-3-13(20)11-14/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERLZHXDHRJXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Analysis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with chlorinated phenylsulfamoyl moieties. The synthesis typically involves:

  • Formation of Thiophene Derivative : The initial step involves creating a thiophene framework, which serves as the core structure.
  • Sulfonamide Formation : The introduction of sulfonamide functionalities is achieved through nucleophilic substitution reactions with chlorinated phenylsulfamoyl groups.
  • Purification : The resulting compound is purified using crystallization techniques to yield a high-purity product suitable for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

  • Antibacterial Activity : In vitro studies have shown that this compound demonstrates moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Antifungal Activity : Some derivatives of the compound have also shown promising antifungal effects against pathogenic fungi, suggesting its potential as an antifungal agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar sulfamoyl structures have exhibited strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound also shows significant urease inhibition, which may have implications in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated various derivatives for their antimicrobial efficacy, revealing that certain modifications enhanced activity against both bacterial and fungal strains .
  • Enzyme Inhibition Studies :
    • Research focused on the enzyme inhibition profile demonstrated that modifications in the sulfamoyl group significantly impacted AChE and urease inhibition, indicating a structure-activity relationship that could guide future drug design .
  • Docking Studies :
    • Molecular docking studies provided insights into the binding interactions of the compound with target enzymes, elucidating the mechanism behind its inhibitory effects .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against Salmonella typhi, Bacillus subtilis
AntifungalEffective against multiple pathogenic fungi
AChE InhibitionStrong inhibitory activity
Urease InhibitionSignificant inhibition observed

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights critical structural variations and properties of closely related compounds:

Compound Name Substituents (Carboxamide/Sulfamoyl) Molecular Formula Molecular Weight Key Features/References
Target: N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 3-ClPh, 4-ClPh-Me-SO₂NH- C₁₉H₁₅Cl₂N₂O₃S₂* ~466.34 Sulfamoyl group enhances H-bonding potential
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 4-ClPh, 4-ClPh-CH₂-SO₂- C₁₈H₁₃Cl₂NO₃S₂ 426.34 Sulfonyl group increases hydrophobicity
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide 3,4-(MeO)₂Ph, 4-ClPh-Me-SO₂NH- C₂₀H₁₉ClN₂O₅S₂ 466.95 Methoxy groups improve solubility
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)thiophene-2-carboxamide 3,5-Me₂Ph, 4-ClPh-Me-SO₂NH- C₂₀H₁₉ClN₂O₃S₂ 434.96 Methyl groups enhance lipophilicity
Key Observations:
  • Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group (-SO₂NH-) in the target compound (vs.
  • Substituent Effects :
    • Electron-withdrawing chlorine atoms (3- or 4-position on phenyl rings) influence electronic distribution and steric bulk, possibly affecting receptor binding .
    • Methoxy () or methyl () groups modulate lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The sulfamoyl group may improve aqueous solubility compared to sulfonyl or sulfanyl analogs (e.g., ’s methylsulfanyl derivative) .

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